5-Chloro-2-methyl-1H-indole-3-carbaldehyde

Catalog No.
S1919764
CAS No.
57335-86-1
M.F
C10H8ClNO
M. Wt
193.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-methyl-1H-indole-3-carbaldehyde

CAS Number

57335-86-1

Product Name

5-Chloro-2-methyl-1H-indole-3-carbaldehyde

IUPAC Name

5-chloro-2-methyl-1H-indole-3-carbaldehyde

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

InChI

InChI=1S/C10H8ClNO/c1-6-9(5-13)8-4-7(11)2-3-10(8)12-6/h2-5,12H,1H3

InChI Key

BZODTNGMGUKGEV-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1)C=CC(=C2)Cl)C=O

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Cl)C=O

Dengue Virus Protease Inhibitors

Scientific Field: Virology Application Summary: The compound is investigated for its potential to inhibit the protease of the Dengue virus, which is crucial for viral replication. Methods of Application:

Chemical Sensors for Environmental Monitoring

Scientific Field: Environmental Chemistry Application Summary: The compound is incorporated into chemical sensors to detect environmental pollutants, offering a tool for monitoring and controlling pollution. Methods of Application:

    Sensor Fabrication: The compound is used as a sensing element in the development of selective sensors.

    Pollutant Detection: The sensors’ response to various pollutants is calibrated and tested.

    Outcomes: The sensors exhibit sensitivity and selectivity towards specific pollutants.

    Data: The detection limits and response times of the sensors are characterized.

5-Chloro-2-methyl-1H-indole-3-carbaldehyde is a derivative of indole, characterized by a chloro group at the 5th position, a methyl group at the 2nd position, and an aldehyde group at the 3rd position of the indole ring. This compound is part of a broader class of indole derivatives, which are known for their diverse biological activities and significance in medicinal chemistry. Indoles serve as important structural motifs in various natural products and pharmaceuticals, making derivatives like 5-Chloro-2-methyl-1H-indole-3-carbaldehyde of considerable interest for research and application in drug development .

  • Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
  • Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The chloro group can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles .

These reactions are fundamental for modifying the compound's structure to enhance its biological activity or to synthesize related compounds.

This compound exhibits significant biological activity, particularly in its interactions with various enzymes and proteins. It has been shown to influence cell signaling pathways and gene expression through its interactions with cytochrome P450 enzymes, which are crucial for drug metabolism. Additionally, it may modulate the activity of kinases involved in cell signaling, thus impacting cellular processes such as proliferation and apoptosis .

Studies have indicated that indole derivatives can exhibit anti-inflammatory, anticancer, and antimicrobial properties. The specific biological effects of 5-Chloro-2-methyl-1H-indole-3-carbaldehyde are still under investigation, but its structural features suggest potential therapeutic applications.

The synthesis of 5-Chloro-2-methyl-1H-indole-3-carbaldehyde typically involves several methods:

  • Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazine with an appropriate aldehyde or ketone under acidic conditions.
  • Vilsmeier-Haack Reaction: A more specific method for synthesizing this compound involves using phosphorus oxychloride and dimethylformamide to generate a Vilsmeier reagent, which then reacts with 2-methylaniline .

These methods allow for the functionalization of the indole ring while maintaining high yields and purity.

5-Chloro-2-methyl-1H-indole-3-carbaldehyde has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting specific diseases.
  • Chemical Research: Its unique structure makes it valuable in synthetic organic chemistry for creating more complex molecules through multicomponent reactions.
  • Material Science: It may also find applications in developing novel materials due to its chemical properties .

Research on the interaction of 5-Chloro-2-methyl-1H-indole-3-carbaldehyde with biological targets is essential for understanding its mechanism of action. Studies have shown that it can bind to various enzymes and receptors, influencing their activity. For instance, its interaction with cytochrome P450 enzymes suggests a role in drug metabolism and potential implications in pharmacokinetics .

Similar Compounds: Comparison

Several compounds share structural similarities with 5-Chloro-2-methyl-1H-indole-3-carbaldehyde:

Compound NameStructural FeaturesUnique Aspects
5-Chloroindole-3-carboxaldehydeLacks the methyl group at the 2nd positionFocus on carboxylic acid functionality
1-Methyl-1H-indole-3-carbaldehydeLacks the chloro group at the 5th positionMethyl substitution provides different reactivity
5-Bromo-2-methyl-1H-indole-3-carbaldehydeHas a bromo group instead of chloro at the 5th positionBromine's larger atomic size may alter properties

The uniqueness of 5-Chloro-2-methyl-1H-indole-3-carbaldehyde lies in its combination of functional groups that influence both its chemical reactivity and biological activity, making it a significant compound for further exploration in medicinal chemistry and related fields .

XLogP3

2.5

Wikipedia

5-Chloro-2-methyl-1H-indole-3-carbaldehyde

Dates

Modify: 2023-08-16

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